Alanine, N-nitro-, methyl ester (9CI)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alanine, N-nitro-, methyl ester typically involves the esterification of alanine with methanol in the presence of a catalyst. One common method is the reaction of alanine with methanol and trimethylchlorosilane at room temperature . This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Alanine, N-nitro-, methyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Products may include nitroso derivatives or other oxidized nitrogen compounds.
Reduction: The primary product is the corresponding amino ester.
Substitution: Various substituted esters or amides can be formed depending on the nucleophile used.
Scientific Research Applications
Alanine, N-nitro-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the preparation of more complex molecules.
Biology: The compound can be used in studies involving amino acid derivatives and their biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alanine, N-nitro-, methyl ester involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis or substitution reactions. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Alanine, methyl ester: Lacks the nitro group, making it less reactive in redox reactions.
Glycine, N-nitro-, methyl ester: Similar structure but with a simpler amino acid backbone.
Valine, N-nitro-, methyl ester: Similar structure but with a bulkier side chain.
Uniqueness
Alanine, N-nitro-, methyl ester is unique due to the presence of both a nitro group and an ester group, which confer distinct chemical reactivity and potential applications. Its combination of functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.
Properties
IUPAC Name |
methyl (2S)-2-nitramidopropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O4/c1-3(4(7)10-2)5-6(8)9/h3,5H,1-2H3/t3-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXDNCFSSIUHIS-VKHMYHEASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)N[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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